molecular formula C11H19NO2SSi B1407745 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde CAS No. 1311291-26-5

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

Cat. No.: B1407745
CAS No.: 1311291-26-5
M. Wt: 257.43 g/mol
InChI Key: TZPIYEXLEOWNBF-UHFFFAOYSA-N
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Description

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C11H19NO2SSi. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in synthetic glycobiology .

Mode of Action

The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.

Biochemical Pathways

Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .

Pharmacokinetics

The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.

Result of Action

Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .

Biochemical Analysis

Biochemical Properties

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This compound interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in reactions without undergoing degradation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, it can alter the expression of genes related to cell growth and differentiation, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiazole ring and carbaldehyde group facilitate the formation of covalent bonds with target enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to maintain its activity over time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a predicted boiling point of 322.0±34.0 °C and a density of 1.066±0.06 g/cm3 . It can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within the cell . This compound can affect metabolic flux, leading to changes in the levels of metabolites and influencing overall cellular metabolism. The presence of the tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to participate in metabolic reactions without undergoing degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The tert-butyldimethylsilyl group plays a crucial role in maintaining the stability and activity of the molecule during transport.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The presence of the tert-butyldimethylsilyl group enhances the stability and activity of the molecule, allowing it to function effectively in various subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyldimethylsilyl (TBDMS) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carboxylic acid.

    Reduction: Formation of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-methanol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the TBDMS-protected hydroxyl group

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIYEXLEOWNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole (WO 2009/077990, p. 92) (2.0 g, 6.49 mmol) in Et2O (14.0 mL) was treated dropwise at −70° C. with n-BuLi (4.25 mL of a 1.6M solution in hexane, 6.81 mmol). The resulting mixture was stirred for 30 min at −70° C. DMF (0.80 mL, 10.38 mmol) was then added and the resulting mixture was stirred for 20 min at −70° C. Sat. aq. NH4Cl was added, the org. layer was extracted with EA (3×20 mL) and the combined org. layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure to give 1.50 g of 5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde as a yellow oil: TLC: rf (9:1 hept-EA)=0.31. LC-MS-conditions 07: tR=1.00 min, [M+H]+=257.93. A solution of this material in MeOH (10 mL) was treated at 0° C. with NaBH4 (286 mg, 7.25 mmol). After 30 min at 0° C., water followed by EA were added. The org. layer was extracted with EA (3×20 mL) and the combined org. layers were dried over Na2SO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:1 hept-EA) gave the title compound as a yellow oil: TLC: rf (1:1 hept-EA)=0.33. LC-MS-conditions 07: tR=0.87 min, [M+H]+=260.06.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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